molecular formula C12H14F3N3O B2479743 1-(Pyridine-3-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1234823-09-6

1-(Pyridine-3-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B2479743
CAS RN: 1234823-09-6
M. Wt: 273.259
InChI Key: HNQPSVLJWJKIAK-UHFFFAOYSA-N
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Description

1-(Pyridine-3-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a pyridine-3-carbonyl group and a trifluoroethyl group attached to the piperazine ring.

Scientific Research Applications

Discovery and Structural Characterization

The structural motif of 1,4-disubstituted aromatic piperazines, including compounds like 1-(Pyridine-3-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine, is recognized for its affinity towards aminergic G protein-coupled receptors. The connection of a lipophilic moiety to this core through an appropriate linker has been a promising strategy to enhance binding affinity and modulate functional properties of the compounds. This approach has led to the discovery of high-affinity dopamine receptor partial agonists, demonstrating the potential to design G protein-biased partial agonists as novel therapeutics, particularly in the context of antipsychotic activity (Möller et al., 2017).

Synthesis and Chemical Behavior

Compounds similar to this compound have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of piperazine-based frameworks. For example, the condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide has been studied, leading to the formation of derivatives with piperazine and other cyclic structures, showcasing the chemical flexibility and synthetic accessibility of such compounds (Barak, 1968).

Potential Therapeutic Applications

The chemical scaffold of this compound has been utilized in the development of various bioactive molecules, indicating its relevance in drug discovery. For instance, novel diamino derivatives of triazolotriazine as potent and selective adenosine A2a receptor antagonists have been developed, demonstrating oral activity in rodent models of Parkinson's disease. This highlights the potential of derivatives for therapeutic applications, underscoring the importance of the core structure in medicinal chemistry (Vu et al., 2004).

properties

IUPAC Name

pyridin-3-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)9-17-4-6-18(7-5-17)11(19)10-2-1-3-16-8-10/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPSVLJWJKIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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